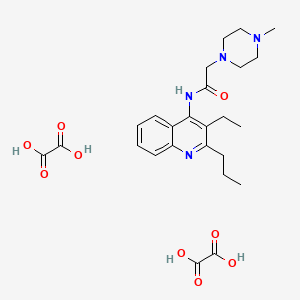![molecular formula C24H27N3O2 B6048826 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6048826.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine, also known as BPP, is a chemical compound that belongs to the class of piperazine derivatives. BPP has shown promising results in various scientific research studies due to its potential to act as a therapeutic agent for various diseases.
Mécanisme D'action
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT2A, and 5-HT7 receptors. 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine also acts as a dopamine receptor antagonist, specifically targeting the D2 and D3 receptors. By modulating these receptors, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine can affect various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In depression and anxiety research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to increase serotonin and dopamine levels in the brain, leading to anxiolytic and antidepressant effects. In neurological disorder research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine also has limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine research, including exploring its potential therapeutic effects in other diseases, optimizing its pharmacokinetic properties, and developing new analogs with improved efficacy and safety profiles. Additionally, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine could be used as a tool compound to further understand the role of specific receptors in various diseases.
Méthodes De Synthèse
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with sodium benzyloxide to form 3-(benzyloxy)-4-methoxybenzyl alcohol. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the corresponding Schiff base. Finally, the Schiff base is reduced with sodium borohydride to yield 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine.
Applications De Recherche Scientifique
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, depression, anxiety, and neurological disorders. In cancer research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant effects. In neurological disorder research, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-22-11-10-21(17-23(22)29-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)24-9-5-6-12-25-24/h2-12,17H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCBCNYQNEEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6048749.png)
![2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6048750.png)

![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)
![2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6048787.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6048792.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)
![4-(3-{[({4-[chloro(difluoro)methoxy]phenyl}amino)(ethylimino)methyl]thio}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B6048816.png)
![7-(3-methylbenzyl)-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048824.png)

![7-(4-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6048838.png)
![(1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6048847.png)